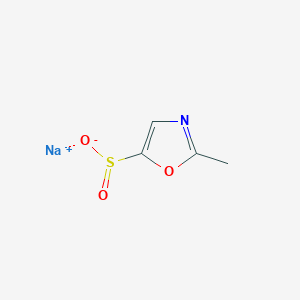
Sodium2-methyloxazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium2-methyloxazole-5-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfinate group attached to a 2-methyloxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium2-methyloxazole-5-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. One common method is the oxidation of thiols to sulfinic acids, followed by neutralization with sodium hydroxide to form the sodium sulfinate salt . Another approach involves the Michael addition of acrylonitrile with thiols, which are then oxidized with hydrogen peroxide in glacial acetic acid to form the corresponding sulfinates .
Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Sodium2-methyloxazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Oxazoles: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium2-methyloxazole-5-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of sodium2-methyloxazole-5-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including enzymes and receptors. The sulfinate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Sodium2-methyloxazole-5-sulfinate can be compared with other sulfinates and sulfonates:
Sodium Methanesulfinate: Similar in structure but lacks the oxazole ring, making it less versatile in certain synthetic applications.
Sodium Benzenesulfinate: Contains a benzene ring instead of an oxazole ring, leading to different reactivity and applications.
Sodium p-Toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the benzene ring, affecting its chemical properties.
The unique combination of the oxazole ring and the sulfinate group in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H4NNaO3S |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
sodium;2-methyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
QIXMWPQWRNUCFM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(O1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



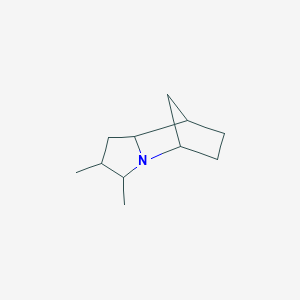
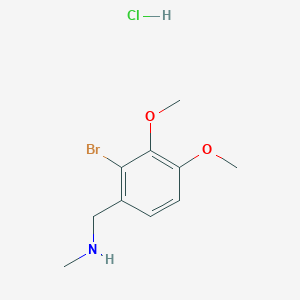
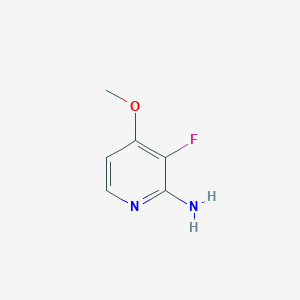
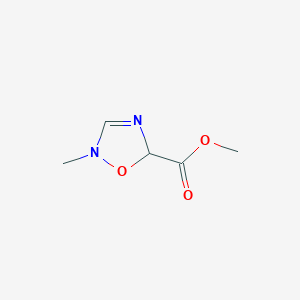
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

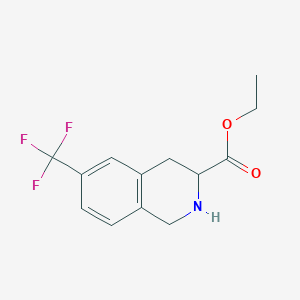
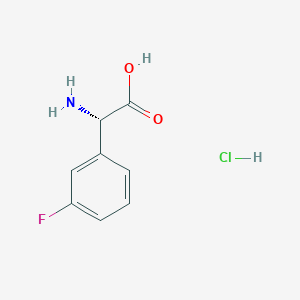
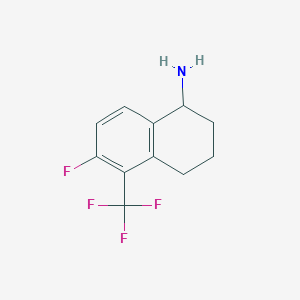
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
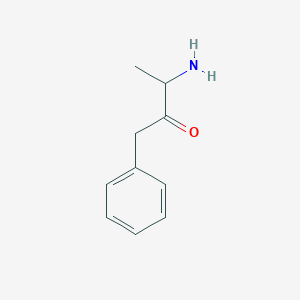
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
